![molecular formula C12H15N5O2 B6638746 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one](/img/structure/B6638746.png)
3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one
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Overview
Description
3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one is a compound that has gained attention in scientific research due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one can inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in tumor cells. In addition, it has been studied for its potential to protect against oxidative stress and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Future Directions
For research on 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one include further studies to elucidate its mechanism of action and to optimize its use in drug development. Additionally, it may be studied for its potential use in the treatment of neurodegenerative diseases, as well as for its potential to protect against oxidative stress and to improve cognitive function.
Synthesis Methods
The synthesis method of 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one involves the reaction of 4-pyrazol-1-ylpiperidine-1-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Scientific Research Applications
3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one has been studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-(4-pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-11-8-10(14-15-11)12(19)16-6-2-9(3-7-16)17-5-1-4-13-17/h1,4-5,9H,2-3,6-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZJMMOOYSMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=N2)C(=O)C3=NNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one |
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